22-52-Adrenomedullin (human), often referred to as AM(22-52), is a synthetic peptide fragment derived from the naturally occurring hormone adrenomedullin (AM). It functions as a competitive antagonist of AM receptors. [] AM, a 52-amino acid peptide, was initially isolated from human pheochromocytoma. [] It plays a crucial role in regulating various physiological processes, including vasodilation, hormone secretion, and cell growth. [] AM exerts its effects by binding to specific cell surface receptors, primarily composed of the calcitonin receptor-like receptor (CRLR) in conjunction with receptor activity-modifying proteins (RAMPs). [, , ] Two primary AM receptor subtypes exist: AM1 (CRLR/RAMP2) and AM2 (CRLR/RAMP3). []
AM(22-52) specifically targets these receptors, blocking the binding and subsequent downstream signaling of AM. [, , ] This antagonistic property renders AM(22-52) a valuable tool in scientific research, particularly in dissecting the physiological and pathological roles of AM signaling.
Development of More Potent and Selective AM Receptor Antagonists: While AM(22-52) has proven to be a valuable tool, there is ongoing research to develop more potent and selective antagonists for specific AM receptor subtypes. [] Such advancements could lead to a better understanding of the distinct roles of AM1 and AM2 receptors in different physiological and pathological conditions.
Exploring the Therapeutic Potential of AM(22-52) in Human Diseases: While currently limited to preclinical studies, the potential therapeutic applications of AM(22-52) in various diseases, including hypertension, cancer, and inflammatory disorders, warrant further investigation. [, , , ]
22-52-Adrenomedullin (human) is a synthetic fragment of the naturally occurring peptide adrenomedullin, which is involved in various physiological processes, including vasodilation and regulation of blood pressure. This specific fragment consists of amino acids 22 to 52 of the full-length adrenomedullin peptide, making it a truncated analogue that retains some of the biological activity of the full peptide. Adrenomedullin is primarily produced in the adrenal medulla and has been implicated in cardiovascular and metabolic functions.
The primary source of adrenomedullin is the adrenal gland, where it is synthesized and secreted. It can also be found in various tissues throughout the body, including the heart, lungs, and vascular endothelium. The synthetic version, 22-52-Adrenomedullin (human), is produced in laboratory settings for research and therapeutic purposes.
The synthesis of 22-52-Adrenomedullin (human) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of 22-52-Adrenomedullin (human) consists of a sequence of amino acids that form a specific three-dimensional conformation essential for its biological activity. The structure can be represented as follows:
The compound's structural data includes information on its secondary structure elements, such as alpha-helices or beta-sheets, which contribute to its functional properties.
22-52-Adrenomedullin (human) can participate in various biochemical reactions typical for peptides, including:
The stability of 22-52-Adrenomedullin in biological systems can be influenced by factors such as pH, temperature, and the presence of proteolytic enzymes.
The mechanism of action for 22-52-Adrenomedullin (human) primarily involves its interaction with specific receptors on target cells. Upon binding to its receptor:
Research indicates that this fragment retains some functional properties similar to those of full-length adrenomedullin but may exhibit different potency or efficacy depending on the receptor subtype involved .
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of synthesized peptides like 22-52-Adrenomedullin .
22-52-Adrenomedullin (human) has several applications in scientific research:
22-52-Adrenomedullin (human), also designated Adrenomedullin (AM) (22–52), is a 31-amino acid peptide fragment derived from the proteolytic processing of full-length adrenomedullin (ADM), a 52-amino acid peptide hormone. Its primary sequence is: Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-Gln-Phe-Thr-Asp-Lys-Asp-Lys-Asp-Asn-Val-Ala-Pro-Arg-Ser-Lys-Ile-Ser-Pro-Gln-Gly-Tyr-NH₂ (represented in one-letter code as TVQKLAHQIYQFTDKDKDNVAPRSKISPQGY-NH₂) [1] [5] [6]. This corresponds to residues 22–52 of preproadrenomedullin (Gene ID: 133), retaining the native C-terminal amidation critical for biological activity [7] [10].
A defining feature is the absence of the N-terminal disulfide ring (Cys¹⁶–Cys²¹ in full-length ADM), which eliminates agonist activity at canonical adrenomedullin receptors [8] [9]. The peptide contains a highly polyacidic domain (Asp-Lys-Asp-Lys-Asp-Asn between positions 14–19 of the fragment) which enhances solubility in aqueous buffers (>50 mg/mL in water) but may contribute to susceptibility to proteases like trypsin-like enzymes targeting Lys/Asp residues [1] [5]. No glycosylation sites are present.
Table 1: Primary Structural Features of 22-52-Adrenomedullin
Feature | Detail |
---|---|
Amino Acid Sequence | TVQKLAHQIYQFTDKDKDNVAPRSKISPQGY-NH₂ |
Molecular Formula | C₁₅₉H₂₅₂N₄₆O₄₈ |
Molecular Weight | 3575.98 Da (theoretical average) / 3576.1 Da (empirical) [5] |
CAS Registry Number | 159899-65-7 |
C-Terminal Modification | Amidation (Tyr⁵²-NH₂) [10] |
Key Functional Domains | Polyacidic region (¹⁴DKDKDN¹⁹), C-terminal receptor binding motif |
22-52-Adrenomedullin belongs to the calcitonin/CGRP peptide superfamily, characterized by a conserved C-terminal amidation and structural motifs enabling interaction with receptors formed by CLR (Calcitonin Receptor-Like Receptor) and RAMP (Receptor Activity-Modifying Protein) complexes [4] [7]. Unlike full-length ADM (1–52), which possesses an N-terminal disulfide-bonded ring (residues 16–21) essential for receptor activation, 22-52-ADM lacks this ring, converting it into a competitive antagonist [8] [9].
Structural homology is highest with the C-terminal segments of related peptides:
Biophysical studies (circular dichroism) indicate 22-52-ADM adopts a flexible coil conformation in solution, contrasting with the stabilized α-helical segments in full-length ADM or CGRP. This conformational difference underlies its loss of agonist activity [9].
Table 2: Structural and Receptor Selectivity Comparison with Related Peptides
Peptide | Key Structural Features | Primary Receptor Targets | 22-52-ADM Cross-reactivity |
---|---|---|---|
Full-length ADM (1-52) | N-terminal ring (Cys¹⁶–Cys²¹), central α-helix | AM₁ (CLR/RAMP2), AM₂ (CLR/RAMP3) | Antagonist at AM₁/AM₂ [1] |
αCGRP | N-terminal ring (Cys²–Cys⁷), amidated C-terminus | CGRP receptor (CLR/RAMP1) | Antagonist [1] [6] |
AM2/Intermedin | N-terminal ring, C-terminal homology to ADM | AM₂ (CLR/RAMP3), AM₁ (CLR/RAMP2) | Weak antagonist at AM₂ [4] |
22-52-Adrenomedullin | No N-terminal ring, polyacidic core, amidated C-term | AM₁, CGRP-R, AM₂ (weak) | N/A (itself) |
Solubility and Formulation:22-52-Adrenomedullin exhibits high solubility in aqueous solutions:
Stability and Degradation:The peptide is susceptible to degradation via two primary pathways:
Accelerated stability studies indicate:
Impact of Structural Features on Properties:
Table 3: Biophysical and Stability Profile of 22-52-Adrenomedullin
Property | Condition/Value | Significance |
---|---|---|
Aqueous Solubility | 50 mg/mL (13.98 mM) | Facilitates in vitro assays without organic solvents |
DMSO Solubility | 100 mg/mL (27.96 mM) | Useful for stock solutions; requires anhydrous handling |
Lyophilized Stability | >2 years (-80°C), >1 year (-20°C) (sealed, dry) | Long-term storage feasible under recommended conditions |
Solution Stability | t₁/₂ < 24 hrs (37°C, aqueous) | Requires preparation immediately before use; avoid repeated freeze-thaw cycles |
Major Degradation Pathways | Deamidation (Asn¹⁹), proteolysis (Lys/Arg sites) | Handling at 4°C or with protease inhibitors recommended for assays |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: